6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide
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Overview
Description
The compound 6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide is a complex organic molecule that belongs to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring system.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an appropriate ethoxyphenyl derivative reacts with the thieno[3,2-d]pyrimidine intermediate.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Final Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of large-scale reactors, efficient purification techniques such as chromatography, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide: has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antitumor agent, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool to investigate the mechanisms of enzyme inhibition and the role of specific molecular targets in disease pathways.
Mechanism of Action
The mechanism of action of 6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Tazemetostat: A known thieno[3,2-d]pyrimidine derivative used as an EZH2 inhibitor in cancer therapy.
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one: Another thieno[3,2-d]pyrimidine derivative with potential biological activities.
Uniqueness
6-(1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide: is unique due to its specific functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications. The presence of the ethoxyphenyl and fluorobenzyl groups enhances its binding affinity and specificity towards its molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C29H31FN4O5S |
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Molecular Weight |
566.6 g/mol |
IUPAC Name |
6-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]hexanamide |
InChI |
InChI=1S/C29H31FN4O5S/c1-2-39-23-13-11-22(12-14-23)32-26(36)19-34-24-15-17-40-27(24)28(37)33(29(34)38)16-5-3-4-6-25(35)31-18-20-7-9-21(30)10-8-20/h7-15,17H,2-6,16,18-19H2,1H3,(H,31,35)(H,32,36) |
InChI Key |
VWFNOKIJRYTJML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=C(C=C4)F)SC=C3 |
Origin of Product |
United States |
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